

HS-276: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: HS-276

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HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth Factor- β -activated kinase 1 (TAK1).^{[1][2][3][4]} This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetic and pharmacodynamic properties of **HS-276**, based on preclinical data.

Pharmacokinetics

HS-276 has demonstrated excellent oral bioavailability in preclinical studies. In adult CD-1 mice, a 30 mg/kg oral gavage administration resulted in a maximum plasma concentration (C_{max}) of 3.68 μ M and an oral bioavailability (%F) of 98.1%.^{[1][5]} Micromolar plasma concentrations were maintained for up to 8-12 hours following oral administration.^[1]

Table 1: Pharmacokinetic Parameters of HS-276 in CD-1 Mice

Parameter	Value	Conditions
C _{max}	3.68 μ M	30 mg/kg, oral gavage
%F	98.1%	30 mg/kg, oral vs. intravenous
MTD	>100 mg/kg	Oral administration

Pharmacodynamics

HS-276 functions as a potent inhibitor of TAK1, a critical signaling node in the tumor necrosis factor (TNF)-mediated intracellular signaling pathway that governs the activation of NF- κ B and subsequent transcription of inflammatory cytokines.[1][2]

In Vitro Activity

HS-276 exhibits a high degree of potency and selectivity for TAK1. The inhibition constant (K_i) for TAK1 is 2.5 nM.[4][5] In cell-based assays, **HS-276** effectively reduces the expression of key inflammatory cytokines in a dose-dependent manner.

Table 2: In Vitro Inhibitory Activity of HS-276

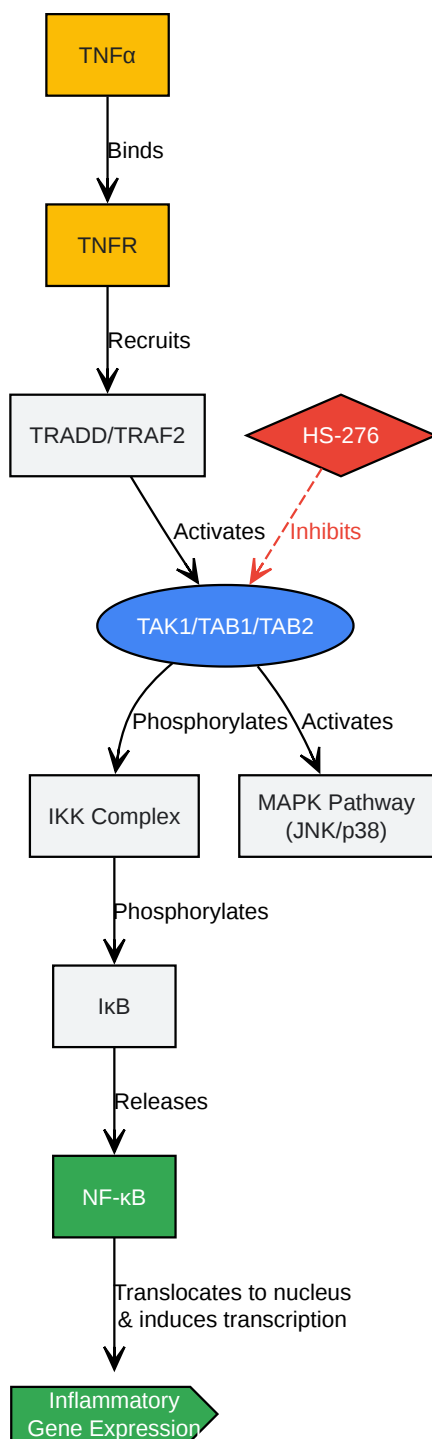
Target/Effect	IC50 / Ki	Cell Line/System
TAK1 (Ki)	2.5 nM	Biochemical Assay
TAK1 (IC50)	8.25 nM	Biochemical Assay
CLK2 (IC50)	29 nM	Biochemical Assay
GCK (IC50)	33 nM	Biochemical Assay
ULK2 (IC50)	63 nM	Biochemical Assay
MAP4K5 (IC50)	125 nM	Biochemical Assay
IRAK1 (IC50)	264 nM	Biochemical Assay
NUAK (IC50)	270 nM	Biochemical Assay
CSNK1G2 (IC50)	810 nM	Biochemical Assay
CAMKK β -1 (IC50)	1280 nM	Biochemical Assay
MLK1 (IC50)	5585 nM	Biochemical Assay
TNF Inhibition	138 nM	LPS-stimulated THP-1 macrophages
IL-6 Inhibition	201 nM	LPS-stimulated THP-1 macrophages
IL-1 β Inhibition	234 nM	LPS-stimulated THP-1 macrophages

In Vivo Efficacy

In a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis, **HS-276** demonstrated significant therapeutic efficacy. Intraperitoneal administration of 50 mg/kg of **HS-276** resulted in a substantial 85% reduction in the mean clinical score.[1] Histological analysis of the joints from treated animals revealed reduced inflammatory infiltrates, edema, and bone degeneration.[1]

Signaling Pathway

HS-276 exerts its anti-inflammatory effects by inhibiting TAK1, a key kinase in the TNF α signaling cascade. The following diagram illustrates the central role of TAK1 and the mechanism of action of **HS-276**.



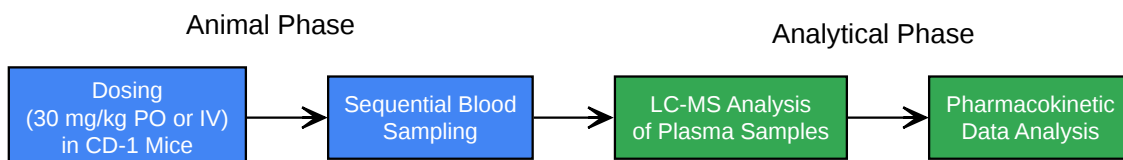
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Caption: TNF α signaling pathway and the inhibitory action of **HS-276** on TAK1.

Experimental Protocols

Pharmacokinetic Analysis in Mice

- Animal Model: Adult CD-1 mice.
- Administration: **HS-276** was administered at a dose of 30 mg/kg via oral gavage (PO) or intravenous (IV) injection.
- Sample Collection: Sequential blood samples were collected at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
- Analysis: The concentration of **HS-276** in plasma was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workflow:



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Caption: Workflow for the pharmacokinetic analysis of **HS-276** in mice.

In Vitro Cytokine Inhibition Assay

- Cell Line: THP-1 human macrophages.
- Stimulation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN γ) to induce an inflammatory response.
- Treatment: **HS-276** was added to the cell cultures at varying concentrations.

- Endpoint: The expression levels of TNF, IL-6, and IL-1 β were measured to determine the dose-dependent inhibitory effect of **HS-276**.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

- Animal Model: CIA mouse model of inflammatory arthritis.
- Treatment: Once the disease was established, mice were treated with **HS-276** at a dose of 50 mg/kg via intraperitoneal (IP) injection.
- Assessment: Disease progression was monitored by evaluating clinical scores.
- Histology: At the end of the study, joints were collected for histological analysis to assess inflammatory infiltrates, edema, and bone degeneration.

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